molecular formula C11H13N3O2 B2913967 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287317-11-5

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2913967
CAS RN: 2287317-11-5
M. Wt: 219.244
InChI Key: CYPZRBMVRNVHAU-UHFFFAOYSA-N
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Description

This compound is a hydrazine derivative with a bicyclic pentane and a nitrophenyl group . Hydrazine derivatives are known for their wide range of applications in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a bicyclic pentane ring attached to a nitrophenyl group through a hydrazine linkage .


Chemical Reactions Analysis

Hydrazine derivatives are known to undergo a variety of reactions, including reductions, oxidations, and substitutions . The specific reactions this compound might undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, this compound is likely to be a solid at room temperature . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many hydrazine derivatives are used as reducing agents, where they work by donating electrons to other compounds .

Safety and Hazards

Hydrazine and its derivatives are generally considered hazardous. They can be toxic if ingested, inhaled, or absorbed through the skin . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11-5-10(6-11,7-11)8-2-1-3-9(4-8)14(15)16/h1-4,13H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPZRBMVRNVHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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